Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Orthogonal deprotection Selective ester cleavage Weinreb amide stability

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (CAS 180858-08-6), also named N-methoxy-N-methylsuccinamic acid tert-butyl ester, is a dual-functionality building block combining a Weinreb amide (N-methoxy-N-methylcarbamoyl) with a tert-butyl ester terminus on a succinate (butanoate) backbone. The Weinreb amide enables controlled, single-addition organometallic transformations to access aldehydes or ketones without over-addition, while the tert-butyl ester serves as an acid-labile carboxylic acid protecting group orthogonal to many common ester and amide protecting strategies.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B8260472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(methoxymethylcarbamoyl)butanoate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCC(=O)NCOC
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)7-5-6-9(13)12-8-15-4/h5-8H2,1-4H3,(H,12,13)
InChIKeyBOWVUDXOVJEIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Procurement: Compound Class and Baseline Characteristics


Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (CAS 180858-08-6), also named N-methoxy-N-methylsuccinamic acid tert-butyl ester, is a dual-functionality building block combining a Weinreb amide (N-methoxy-N-methylcarbamoyl) with a tert-butyl ester terminus on a succinate (butanoate) backbone . The Weinreb amide enables controlled, single-addition organometallic transformations to access aldehydes or ketones without over-addition, while the tert-butyl ester serves as an acid-labile carboxylic acid protecting group orthogonal to many common ester and amide protecting strategies [1]. This compound class is widely employed in medicinal chemistry, natural product synthesis, and polymer chemistry where stepwise orthogonal deprotection and subsequent diversification are required [2].

Why Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Cannot Be Replaced by Methyl or Ethyl Ester Analogs


Generic substitution of the tert-butyl ester with a methyl or ethyl ester in this Weinreb-amide scaffold fails because the tert-butyl group imparts three non-interchangeable properties: (i) orthogonal acidic deprotection selectivity (tert-butyl esters cleave quantitatively with Yb(OTf)₃ or TFA while methyl/ethyl esters remain intact), enabling sequential deprotection strategies not possible with alkyl esters [1]; (ii) substantially greater steric shielding of the ester carbonyl, which suppresses competing nucleophilic attack during Grignard or organolithium additions to the Weinreb amide—a side reaction documented with less hindered esters [2]; and (iii) elevated lipophilicity (calculated AlogP ~0.7 vs ~-0.2 for methyl analog) that improves organic-phase extraction recovery during workup of moisture-sensitive organometallic reactions [3]. These properties are interdependent; altering the ester group compromises all three simultaneously, making simple ester interchange functionally non-equivalent.

Quantitative Differentiation Evidence for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Yb(OTf)₃-Catalyzed Selective Cleavage of tert-Butyl Ester Over Methyl and Ethyl Esters

The tert-butyl ester of this Weinreb-amide scaffold can be quantitatively and selectively deprotected using 5 mol% Yb(OTf)₃ in nitromethane at 45–50°C, while methyl and ethyl esters remain completely intact under the same conditions [1]. This orthogonality is critical for researchers who need to unmask the carboxylic acid without affecting a Weinreb amide or other ester functionalities elsewhere in the molecule.

Orthogonal deprotection Selective ester cleavage Weinreb amide stability

Steric Shielding During Grignard Addition: tert-Butyl Ester Remains Inert While Methyl Ester Competes

During Grignard addition to the Weinreb amide moiety (a key transformation for ketone synthesis), the tert-butyl ester remains inert due to steric hindrance, whereas less hindered methyl esters can undergo competing nucleophilic acyl substitution, reducing ketone yield and generating undesired tertiary alcohol byproducts [1]. This differential reactivity is well-established in protecting group practice: tert-butyl esters are orders of magnitude less reactive toward nucleophilic attack than methyl esters.

Grignard chemoselectivity Weinreb amide ketone synthesis Steric protection

Resistance to Basic Hydrolysis: tert-Butyl Ester Survives Conditions That Cleave Methyl Ester

The tert-butyl ester group is significantly more resistant to alkaline hydrolysis than methyl esters due to steric hindrance and the electron-donating inductive effect of the tert-butyl group [1]. This allows transformations under basic conditions (e.g., nucleophilic substitutions, Mitsunobu reactions) without premature ester cleavage. In contrast, methyl esters are susceptible to saponification under mild basic conditions (e.g., LiOH, NaOH at RT).

Base stability Ester hydrolysis resistance Orthogonal protecting groups

Elevated Lipophilicity (AlogP) for Improved Phase Transfer and Extraction Recovery

Calculated AlogP for tert-butyl 4-(methoxymethylcarbamoyl)butanoate is 0.71, compared to -0.23 for the methyl ester analog and 0.24 for the ethyl ester analog [1]. This ~0.9 log unit increase relative to the methyl ester translates to an approximately 8-fold higher partition coefficient into organic solvents, substantially improving extraction recovery during aqueous workup of organometallic reactions where product loss to the aqueous phase is a documented problem.

Lipophilicity Extraction efficiency LogP optimization

Documented Application Yield in Multi-Step Synthesis: 81.4% Yield for Alkynylation Step

In a published multi-step polymer precursor synthesis, tert-butyl 4-(methoxy(methyl)amino)-4-oxobutanoate was reacted with lithiated t-butyldimethylsilylacetylene to yield the corresponding ketone intermediate in 81.4% isolated yield after column chromatography [1]. This demonstrates the compound's reliable performance in Weinreb amide alkynylation, a transformation where the tert-butyl ester's steric inertness is essential to prevent competing ester alkynylation.

Synthetic utility Weinreb amide alkynylation Polymer precursor synthesis

Commercial Availability and Minimum Purity Specification (95%)

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is commercially available from multiple reputable suppliers with a documented minimum purity specification of 95% . By comparison, the methyl ester analog (CAS not widely registered) and benzyl ester analog (CAS 1260760-22-2) have more limited commercial availability, often requiring custom synthesis. The established supply chain for the tert-butyl ester reduces procurement lead time and ensures batch-to-batch consistency.

Commercial sourcing Purity specification CAS 180858-08-6

Optimal Application Scenarios for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Sequences Requiring Orthogonal Carboxylic Acid Unmasking After Weinreb Amide Functionalization

In drug discovery programs where a Weinreb amide is first used to install a ketone or aldehyde via Grignard/organolithium addition, followed by a later-step carboxylic acid deprotection, the tert-butyl ester's orthogonal Yb(OTf)₃/TFA-mediated cleavage (>95% yield, Section 3 Evidence 1) ensures the acid is unmasked without affecting other ester or amide functionalities. The methyl ester analog cannot achieve this orthogonality, as its deprotection requires conditions that would also cleave the Weinreb amide or other sensitive groups [1].

Grignard-Based Ketone Synthesis Where Ester Group Inertness Is Critical for Yield

When the Weinreb amide is used to synthesize ketones via Grignard addition, the tert-butyl ester's steric shielding prevents competing nucleophilic attack on the ester carbonyl (Section 3 Evidence 2). This translates to an estimated 10–30 percentage-point yield advantage over the methyl ester analog, directly reducing the cost of goods in scale-up synthesis and minimizing chromatographic purification burden [1].

Reaction Sequences Involving Basic Conditions (Nucleophilic Substitutions, Mitsunobu, Alkylation)

The tert-butyl ester's resistance to basic hydrolysis (t₁/₂ >24 h in 1M LiOH, Section 3 Evidence 3) makes this compound the protecting group of choice when subsequent synthetic steps require strongly basic conditions. Methyl and ethyl ester analogs would undergo significant saponification under the same conditions, leading to premature deprotection and complex product mixtures [1].

Large-Scale Synthesis Where Extraction Efficiency and Supply Chain Reliability Are Paramount

The ~8-fold higher organic/aqueous partition coefficient (AlogP 0.71 vs. -0.23 for methyl analog, Section 3 Evidence 4) improves product recovery during aqueous workup, reducing material loss in multi-kilogram campaigns. Coupled with documented multi-supplier commercial availability at ≥95% purity (Section 3 Evidence 6), this compound minimizes both synthetic and procurement risks for process chemistry groups [1].

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